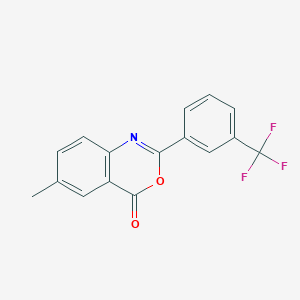

6-Methyl-2-(3-(Trifluoromethyl)phenyl)-4H-3,1-benzoxazin-4-one

Description

6-Methyl-2-(3-(Trifluoromethyl)phenyl)-4H-3,1-benzoxazin-4-one is a benzoxazinone derivative characterized by a methyl group at the 6-position of the benzoxazinone core and a 3-(trifluoromethyl)phenyl substituent at the 2-position. Benzoxazinones are known for diverse applications, including enzyme inhibition and therapeutic research, making comparative analysis critical for understanding structure-activity relationships (SAR) .

Properties

IUPAC Name |

6-methyl-2-[3-(trifluoromethyl)phenyl]-3,1-benzoxazin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10F3NO2/c1-9-5-6-13-12(7-9)15(21)22-14(20-13)10-3-2-4-11(8-10)16(17,18)19/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPPQHFRCYWDKES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(OC2=O)C3=CC(=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-Methyl-2-(3-(trifluoromethyl)phenyl)-4H-3,1-benzoxazin-4-one is a synthetic compound belonging to the benzoxazine class, characterized by its unique chemical structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's chemical structure can be represented as follows:

The trifluoromethyl group significantly influences its biological properties, enhancing lipophilicity and potentially modulating interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds with benzoxazine structures exhibit notable antimicrobial properties. A study highlighted the effectiveness of benzoxazines against various bacterial strains, suggesting that 6-Methyl-2-(3-(trifluoromethyl)phenyl)-4H-3,1-benzoxazin-4-one may also possess similar activities. The mechanism likely involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anticancer Properties

Several studies have investigated the anticancer potential of benzoxazine derivatives. For instance, compounds structurally related to 6-Methyl-2-(3-(trifluoromethyl)phenyl)-4H-3,1-benzoxazin-4-one have shown efficacy against various tumor cell lines. The proposed mechanism includes apoptosis induction and cell cycle arrest at specific phases.

A notable case study demonstrated that a related benzoxazine compound exhibited cytotoxic effects on breast cancer cells through the activation of caspase pathways, leading to programmed cell death.

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its potential as an enzyme inhibitor. Studies on related compounds suggest that they may inhibit key enzymes involved in metabolic processes, such as phytoene desaturase (PDS), which is crucial in carotenoid biosynthesis. The inhibition of PDS has implications for herbicide development and agricultural applications.

Case Studies

- Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of various benzoxazine derivatives, including 6-Methyl-2-(3-(trifluoromethyl)phenyl)-4H-3,1-benzoxazin-4-one. Results indicated a significant zone of inhibition against Gram-positive and Gram-negative bacteria.

- Cytotoxicity Against Cancer Cells : In vitro assays demonstrated that the compound induced apoptosis in human cancer cell lines, with IC50 values comparable to established chemotherapeutics.

Data Table: Biological Activity Overview

Comparison with Similar Compounds

Substituent Diversity and Physicochemical Properties

The benzoxazinone scaffold allows for modular substitution, with the 2-position being a key site for functionalization. Below is a comparative analysis of structurally related compounds:

Structural Implications

- Trifluoromethyl Group: In the target compound, the 3-(trifluoromethyl)phenyl group likely increases lipophilicity (LogP) and metabolic resistance compared to URB-754’s p-tolylamino group. This could enhance blood-brain barrier penetration, relevant for CNS-targeted therapies.

- Amino vs. Aryl Substituents: URB-754’s amino linker may facilitate hydrogen bonding with MGL’s active site, whereas aryl groups (e.g., trifluoromethylphenyl) could favor π-π interactions in hydrophobic pockets.

Regulatory and Research Considerations

- Research Chemicals: Analogs like the isoxazolyl and phenoxymethyl derivatives are marketed for laboratory use, emphasizing their role in medicinal chemistry exploration .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-methyl-2-(3-(trifluoromethyl)phenyl)-4H-3,1-benzoxazin-4-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via cyclization of anthranilic acid derivatives with substituted phenyl isocyanates or through mechanochemical methods using 2,4,6-trichloro-1,3,5-triazine (TCT) and triphenylphosphine (TPP) as mediators. Key factors include solvent choice (e.g., THF or DMF), temperature (45–80°C), and stoichiometric ratios of reagents. For example, TCT/TPP-mediated reactions under ball-milling conditions achieve higher yields (80–90%) compared to traditional reflux methods (60–70%) .

Q. How is the structural characterization of this benzoxazinone validated in academic research?

- Methodological Answer : Characterization relies on multi-spectral analysis:

- 1H/13C NMR : Peaks at δ 8.2–8.5 ppm (aromatic protons) and δ 160–170 ppm (carbonyl groups).

- IR : Stretching vibrations at 1720–1750 cm⁻¹ (C=O) and 1250–1300 cm⁻¹ (C-O-C).

- Mass Spectrometry : Molecular ion peaks matching the exact mass (e.g., m/z 323.08 for C₁₆H₁₁F₃N₂O₂). Elemental analysis (C, H, N) should align with theoretical values within ±0.3% .

Q. What are the primary pharmacological targets or applications reported for this compound?

- Methodological Answer : The compound (synonym: URB-754) has been studied as a fatty acid amide hydrolase (FAAH) inhibitor, modulating endocannabinoid signaling. However, its hypolipidemic activity in elevating high-density lipoprotein (HDL) levels has also been reported in rodent models. Researchers should validate target specificity using enzymatic assays (e.g., FAAH inhibition IC₅₀) and in vivo lipid profiling .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities, such as FAAH inhibition vs. hypolipidemic effects?

- Methodological Answer : Contradictions may arise from metabolite interference or assay conditions. To address this:

- Metabolite Identification : Use LC-MS/MS to track degradation products (e.g., hydrolyzed benzoxazinone rings).

- Dose-Response Studies : Compare activity at varying concentrations (e.g., 1–100 µM) across assays.

- Selectivity Panels : Screen against related enzymes (e.g., monoacylglycerol lipase) to rule off-target effects .

Q. What structure-activity relationship (SAR) insights guide the design of analogs with improved efficacy?

- Methodological Answer : Key SAR findings:

- Position 6 Substitution : Bromine at C6 enhances hypolipidemic activity (HDL elevation by 40% in rats vs. 25% for methyl-substituted analogs).

- Trifluoromethyl Group : Critical for FAAH inhibition; replacing it with chlorine reduces potency by >50%.

- Ring Modifications : Replacing the oxazinone with a thiazinone ring abolishes HDL activity but retains FAAH inhibition. Prioritize substitutions at C2 and C6 for targeted optimization .

Q. What strategies mitigate the narrow therapeutic margin observed in preclinical studies?

- Methodological Answer : The therapeutic margin is limited by hepatotoxicity at high doses. Strategies include:

- Prodrug Design : Mask reactive groups (e.g., ester prodrugs) to reduce hepatic exposure.

- Co-Administration with Hepatoprotectants : Test compounds like N-acetylcysteine in rodent models.

- Pharmacokinetic Optimization : Adjust logP (aim for 2–3) to balance bioavailability and toxicity .

Q. How does this compound interact with regulatory guidelines for controlled substances in academic research?

- Methodological Answer : URB-754 is listed as a controlled substance in some jurisdictions (e.g., Alabama, Vermont) due to its structural similarity to synthetic cannabinoids. Researchers must:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.